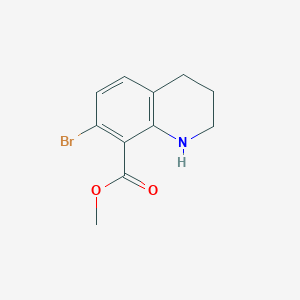

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |

InChI Key |

QCEJJTCPDLWJHR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1NCCC2)Br |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Cl₂, PCl₃, 150°C | 70% | 94% |

| 2 | H₂O, 2°C, 48h | 92% | 96% |

| 3* | MeOH, Et₃N, 0°C | ~90% | >95% |

*Theoretical yield based on analogous esterification protocols.

Alternative Route: Reductive Amination and Late-Stage Esterification

A complementary approach, demonstrated in Ambeed’s synthesis of related tetrahydroquinolines, involves reductive amination to construct the tetrahydroquinoline backbone:

Step 1: Reductive Methylation

7-Bromo-1,2,3,4-tetrahydroquinoline (2.50 g, 11.8 mmol) is reacted with paraformaldehyde (1.10 g, 35.4 mmol) in dichloroethane (30 mL) using NaBH(OAc)₃ (7.50 g, 35.4 mmol) as a reducing agent. After 12 hours at 40°C, 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline is isolated in 67% yield.

Optimization of Reaction Conditions

Temperature and Catalysis in Trichloromethylation

The patent highlights the critical role of phosphorus trichloride (PCl₃) as a catalyst, enabling efficient chlorination at elevated temperatures (150°C). Lower temperatures (<120°C) result in incomplete conversion, while excessive PCl₃ (>3 mol%) promotes side reactions such as over-chlorination.

Solvent Effects in Hydrolysis

Orthodichlorobenzene is preferred for trichloromethylation due to its high boiling point (180°C) and compatibility with chlorine gas. Conversely, hydrolysis steps require polar aprotic solvents (e.g., 1,2-dichloroethane) to stabilize reactive intermediates like formyl chlorides.

Purification Challenges

Column chromatography is essential for isolating intermediates, particularly after trichloromethylation, where residual chlorine byproducts can persist. Gradient elution with hexane/ethyl acetate (4:1 to 1:1) effectively separates the desired product from dichlorinated impurities.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Trichloromethylation | High regioselectivity, scalable | Requires hazardous chlorine gas |

| Reductive Amination | Mild conditions, N-functionalization | Limited to amine methylation |

The trichloromethylation route offers superior control over the C-8 carboxylate group but necessitates specialized equipment for handling chlorine gas. In contrast, reductive amination is safer but requires additional steps to install the ester moiety.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar in structure but lacks the bromine atom at the 7-position.

7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the carboxylate group.

Uniqueness

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of the bromine atom at the 7-position and the carboxylate group at the 8-position. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .

Biological Activity

Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C_12H_12BrN_O_2 and a molecular weight of approximately 272.12 g/mol. The structure features a tetrahydroquinoline ring system with a bromine atom at the 7-position and a carboxylate group at the 8-position, which contributes to its unique biological properties .

Research indicates that this compound primarily acts as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions .

Inhibition of Cytochrome P450 Enzymes

- CYP1A2 : Involved in the metabolism of various drugs and environmental chemicals.

- CYP2D6 : Responsible for the metabolism of approximately 25% of all drugs on the market.

The inhibition of these enzymes suggests that this compound could potentially lead to altered drug efficacy and safety profiles when co-administered with other medications .

Biological Activities

This compound has shown promising activities in several areas:

- Anticancer Activity : Compounds with similar structures have demonstrated potential in inhibiting cancer cell proliferation. Further studies on this compound may reveal similar properties.

- Antimicrobial Activity : Initial findings suggest potential antimicrobial effects, which warrant further investigation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| This compound | Not available | - | Contains both bromine and carboxylate groups |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 | 0.98 | Lacks carboxylate group |

| 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride | 1195901-53-1 | 0.98 | Contains hydrochloride salt |

| Methyl 6-bromo-1,2,3,4-tetrahydroquinoline | 946837-99-6 | 0.92 | Bromine at the 6-position |

The specific substitution pattern in this compound enhances its biological activity profile compared to these structurally similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Inhibition Studies : Research has shown that derivatives of tetrahydroquinoline can inhibit various enzymes involved in metabolic pathways. For example:

- Anticancer Potential : Compounds structurally related to methyl 7-bromo-1,2,3,4-tetrahydroquinoline have been evaluated for their anticancer properties. One study reported that certain derivatives induced apoptosis in cancer cell lines while exhibiting low toxicity in normal cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.